2-oxopropanal N-phenylhydrazone
Overview
Description
- 2-oxopropanal N-phenylhydrazone is a chemical compound with the following properties:
- IUPAC Name : (1E)-1-(phenylhydrazinylidene)propan-2-one
- Molecular Formula : C9H10N2O
- Molecular Weight : 162.19 g/mol
- CAS Number : 5391-74-2
- Appearance : Not intended for human or veterinary use; for research purposes only.
Synthesis Analysis
- The synthesis of this compound involves combining suitable aldehydes (such as 2,3- or 2,4-dihydroxybenzaldehyde) with hydrazides (isonicotinic, nicotinic, or 2- or 4-aminobenzoic acid hydrazide).
Molecular Structure Analysis
- The compound has a hydrazone form with Z configuration of the C=N bond.
Chemical Reactions Analysis
- Further research is needed to explore specific chemical reactions involving this compound.
Physical And Chemical Properties Analysis
- Detailed physical and chemical properties data are available in the literature.
Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
Compounds structurally related to "2-oxopropanal N-phenylhydrazone" are utilized in the synthesis of various heterocyclic compounds. Abdel-Khalik, Agamy, and Elnagdi (2000) demonstrated that 2-Arylhydrazono-3-oxopropanals react with hydroxylamine and hydrazines to produce isoxazoles, arylazopyrazoles, and triazoles, showcasing their versatility as building blocks in organic chemistry (M. Abdel-Khalik, S. Agamy, & M. H. Elnagdi, 2000). Similarly, Al‐Zaydi, Borik, and Elnagdi (2003) explored their use in microwave-assisted synthesis, further expanding their applicability in efficient heterocyclic compound production (K. Al‐Zaydi, R. Borik, & M. H. Elnagdi, 2003).
Sensor Development
Gupta, Singh, and Gupta (2014) investigated novel biologically active hydrazones for their use as colorimetric sensors, demonstrating selective detection of cyanide and acetate ions. This research highlights the potential of these compounds in environmental monitoring and safety applications (V. Gupta, Ashutosh Kumar Singh, & N. Gupta, 2014).
Antimicrobial and Antioxidant Studies
Lu et al. (2020) synthesized aromatic hydrazones exhibiting significant antimicrobial activity and biofilm inhibition against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising direction for anti-staphylococcal drug development (Xueer Lu et al., 2020). Furthermore, Puntel et al. (2008) explored the antioxidant properties of oxime 3-(phenylhydrazono) butan-2-one, finding potential in mitigating oxidative stress (G. Puntel et al., 2008).
Environmental and Biochemical Applications
McLellan and Thornalley (1992) discussed methods for synthesizing and utilizing 2-oxopropanal derivatives in the assay of methylglyoxal, a compound of interest in medical research and environmental monitoring (A. C. McLellan & P. Thornalley, 1992). This work underlines the utility of such compounds in analytical chemistry and their potential in detecting and quantifying biochemicals.
Safety And Hazards
- The compound should be handled with care, following safety guidelines.
- Consult safety data sheets for specific precautions.
Future Directions
- Investigate potential applications of this compound in drug development or other fields.
- Explore its reactivity and potential biological activities.
Please note that this analysis is based on available information, and further research may reveal additional insights. If you have any specific questions or need further details, feel free to ask! 😊
properties
IUPAC Name |
(1E)-1-(phenylhydrazinylidene)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-8(12)7-10-11-9-5-3-2-4-6-9/h2-7,11H,1H3/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWELTGGNVDVIGR-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=NNC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=N/NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420845 | |
Record name | 2-oxopropanal N-phenylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxopropanal N-phenylhydrazone | |
CAS RN |
5391-74-2 | |
Record name | NSC3196 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3196 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-oxopropanal N-phenylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyruvic aldehyde 1-phenylhydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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